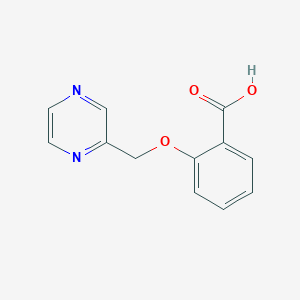

2-(Pyrazin-2-ylmethoxy)benzoic acid

Description

Properties

IUPAC Name |

2-(pyrazin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)10-3-1-2-4-11(10)17-8-9-7-13-5-6-14-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBIHJCOGVSFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The alkaline coupling method leverages nucleophilic aromatic substitution to form the ether bond between 2-(bromomethyl)pyrazine and 2-hydroxybenzoic acid. To avoid interference from the carboxylic acid group, the hydroxyl group of 2-hydroxybenzoic acid is first protected as a methyl ester. The reaction proceeds under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.

-

Protection of 2-Hydroxybenzoic Acid :

-

2-Hydroxybenzoic acid is converted to methyl 2-hydroxybenzoate using methanol and catalytic sulfuric acid.

-

-

Ether Formation :

-

Methyl 2-hydroxybenzoate (3.0 mmol) and 2-(bromomethyl)pyrazine (9.0 mmol) are dissolved in dry DMF.

-

K₂CO₃ (6.0 mmol) is added, and the mixture is heated to 85°C for 1.5 hours under nitrogen.

-

The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography to yield methyl 2-(pyrazin-2-ylmethoxy)benzoate.

-

-

Ester Hydrolysis :

-

The ester intermediate is hydrolyzed in 20% (w/v) KOH at 60°C for 45 minutes.

-

The solution is acidified to pH 3 with HCl, extracted with ethyl acetate, and recrystallized from acetone to obtain 2-(pyrazin-2-ylmethoxy)benzoic acid.

-

Yield and Characterization

-

¹H-NMR (CDCl₃) : δ 8.98 (s, 1H, pyrazine-H), 8.40 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.80 (dd, J = 7.8 Hz, 1H, aromatic-H), 7.45 (t, J = 7.8 Hz, 1H, aromatic-H), 6.95 (d, J = 7.8 Hz, 1H, aromatic-H), 5.32 (s, 2H, OCH₂).

Mitsunobu Reaction Method

Reaction Mechanism and Conditions

The Mitsunobu reaction offers an alternative route for ether bond formation, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-(hydroxymethyl)pyrazine with methyl 2-hydroxybenzoate. This method is advantageous for sterically hindered substrates.

-

Substrate Preparation :

-

2-(Hydroxymethyl)pyrazine is synthesized via reduction of 2-pyrazinecarboxylic acid methyl ester using LiAlH₄.

-

-

Mitsunobu Coupling :

-

2-(Hydroxymethyl)pyrazine (3.0 mmol), methyl 2-hydroxybenzoate (3.0 mmol), DEAD (6.0 mmol), and PPh₃ (6.0 mmol) are stirred in THF at room temperature for 16 hours.

-

The mixture is concentrated, and the residue is purified via silica gel chromatography to yield methyl 2-(pyrazin-2-ylmethoxy)benzoate.

-

-

Ester Hydrolysis :

-

Identical to the alkaline method, yielding the final carboxylic acid.

-

Yield and Characterization

-

¹H-NMR (DMSO-d₆) : δ 8.85 (s, 1H, pyrazine-H), 8.32 (d, J = 2.8 Hz, 1H, pyrazine-H), 8.10 (d, J = 2.8 Hz, 1H, pyrazine-H), 7.75 (dd, J = 7.6 Hz, 1H, aromatic-H), 7.40 (t, J = 7.6 Hz, 1H, aromatic-H), 6.90 (d, J = 7.6 Hz, 1H, aromatic-H), 5.25 (s, 2H, OCH₂).

Comparative Analysis of Methods

| Parameter | Alkaline Coupling | Mitsunobu Reaction |

|---|---|---|

| Reaction Time | 1.5 hours | 16 hours |

| Yield | 65–72% | 58–64% |

| Base/Catalyst | K₂CO₃ | DEAD/PPh₃ |

| Steric Tolerance | Moderate | High |

| Cost Efficiency | High | Moderate |

The alkaline method is preferred for large-scale synthesis due to shorter reaction times and higher yields, whereas the Mitsunobu reaction is suitable for sterically demanding substrates.

Experimental Optimization and Challenges

Solvent and Temperature Effects

-

DMF vs. THF : DMF enhances solubility of aromatic intermediates in alkaline coupling, while THF is optimal for Mitsunobu reactions.

-

Temperature : Elevated temperatures (85°C) accelerate nucleophilic substitution in alkaline coupling, whereas Mitsunobu reactions proceed efficiently at room temperature.

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example:

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(Pyrazin-2-ylmethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzoic Acid Derivatives

- Key Observations :

- The pyrazine substituent in this compound distinguishes it from analogs with purely aromatic (e.g., o-tolyloxy) or carbonyl-rich (e.g., ethoxy-oxoacetamido) groups. The pyrazine’s nitrogen atoms may facilitate unique intermolecular interactions or metal coordination.

- In contrast, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid adopts a nearly planar conformation stabilized by intramolecular N–H⋯O and C–H⋯O bonds, forming 1D chains via O–H⋯O and C–H⋯O interactions .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data Comparison

- The toluyloxy compound’s larger dihedral angle (76.2°) between aromatic rings contrasts with the planar geometry of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, suggesting steric effects from substituents .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Pyrazin-2-ylmethoxy)benzoic acid, and how can its purity be validated?

Methodological Answer: The synthesis typically involves coupling pyrazine derivatives with substituted benzoic acids. For example, a nucleophilic substitution reaction between 2-(chloromethyl)pyrazine and 2-hydroxybenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Post-synthesis, purity is validated via HPLC (using a C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to confirm structural integrity. Elemental analysis (C, H, N) should align with theoretical values (e.g., C₁₂H₁₀N₂O₃) within ±0.3% .

Q. Q2. Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyrazine and benzoic acid moieties) and methoxy groups (δ ~4.5 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles and torsion angles, as demonstrated for related benzoic acid derivatives .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in the presence of competing side reactions?

Methodological Answer: Optimization requires systematic screening of:

- Catalysts : Transition metals (e.g., Pd for coupling) or phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

- Solvents : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while additives like molecular sieves reduce hydrolysis.

- Temperature : Controlled heating (60–80°C) minimizes decomposition. Reaction progress is monitored via TLC (silica, ethyl acetate/hexane) .

Q. Q4. What strategies resolve spectral contradictions (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Pharmacological Evaluation

Q. Q5. How can in silico methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms. Validate with re-docking (RMSD <2 Å) .

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions.

Q. Q6. What in vivo models are suitable for evaluating anti-inflammatory activity?

Methodological Answer:

- Carrageenan-induced paw edema (rat model) : Administer 10–100 mg/kg orally; measure edema reduction at 3–6 hrs.

- Histopathology : Compare tissue sections (H&E staining) for neutrophil infiltration .

Toxicity and Safety Profiling

Q. Q7. What protocols ensure accurate acute toxicity assessment?

Methodological Answer:

- OECD Guideline 423 : Administer 300–2000 mg/kg orally to rodents. Monitor for 14 days (mortality, weight loss, organ damage).

- Histopathological analysis : Examine liver/kidney sections for necrosis or inflammation .

Advanced Structural and Functional Analysis

Q. Q8. How can X-ray crystallography resolve conformational flexibility in analogs?

Methodological Answer:

Q. Q9. How do structural modifications (e.g., substituent addition) affect bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring. Test via enzyme inhibition assays (IC₅₀ values).

- Co-crystallization : Resolve ligand-protein complexes to identify critical binding motifs .

Data Interpretation and Reproducibility

Q. Q10. How should researchers address discrepancies in biological activity across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.

- Dose-response curves : Calculate EC₅₀/IC₅₀ with nonlinear regression (GraphPad Prism).

- Meta-analysis : Compare datasets using statistical tools (e.g., RevMan) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.